Clindamycine Pentadécanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

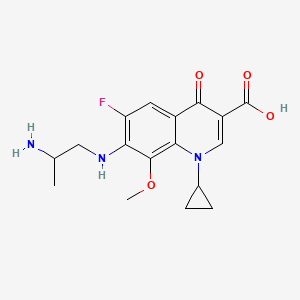

Clindamycin is a lincosamide antibiotic medication used for the treatment of a number of bacterial infections . It is available in different forms such as clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .

Synthesis Analysis

The synthesis of Clindamycin and its derivatives has been a subject of research. A study investigated the potential of clindamycin derivatives with broad-spectrum antibacterial properties . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .Molecular Structure Analysis

The molecular structure of Clindamycin and its derivatives has been studied using single crystal X-ray diffraction . Different hydrogen bonding networks exist among the host-host and host-solvent molecules in the crystal structures, resulting in different moisture stabilities .Chemical Reactions Analysis

The chemical reactions of Clindamycin and its derivatives have been explored in various studies. For instance, a study investigated the drug targets and mechanisms responsible for the broad-spectrum antimicrobial activity observed in clindamycin derivatives .Physical and Chemical Properties Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Applications De Recherche Scientifique

Traitement Antibactérien

La Clindamycine Pentadécanoate, comme son composé parent la Clindamycine, est probablement utilisée dans le traitement de diverses infections bactériennes en raison de ses propriétés antibiotiques. Elle est efficace contre les infections bactériennes staphylococciques, streptococciques et anaérobies à Gram positif {svg_1}.

Applications Dermatologiques

En dermatologie, la Clindamycine est connue pour son efficacité dans le traitement de l'acné grâce à ses propriétés anti-inflammatoires et à sa capacité à inhiber la synthèse des protéines bactériennes {svg_2}. La this compound peut également être utilisée dans des applications dermatologiques similaires.

Thérapie Multimodale Orale

Le composé pourrait être utilisé dans le cadre d'une thérapie multimodale orale pour les régimes antibiotiques prolongés, tels que le traitement des infections osseuses et articulaires ou liées aux prothèses {svg_3}.

Prophylaxie Chirurgicale

La this compound pourrait être utilisée pour la prophylaxie chirurgicale chez les patients allergiques aux bêta-lactamines, offrant une alternative aux antibiotiques traditionnels {svg_4}.

Infections Respiratoires

Pour les pneumonies graves et autres infections respiratoires nécessitant une hospitalisation, la Clindamycine intraveineuse est une option de traitement {svg_5}. La forme pentadécanoate peut servir un objectif similaire dans une formulation plus biodisponible ou à libération prolongée.

Infections Gynécologiques

Les utilisations approuvées par la FDA de la Clindamycine comprennent le traitement d'une gamme d'infections gynécologiques telles que la vaginose bactérienne {svg_6}. Le dérivé pentadécanoate pourrait potentiellement être appliqué dans ces cas également.

Systèmes de Libération Ciblée des Médicaments

La Clindamycine a été étudiée pour son incorporation dans des systèmes de libération ciblée des médicaments utilisant des biomatériaux {svg_7}. La this compound peut offrir des avantages dans de tels systèmes en raison de son profil pharmacocinétique modifié.

Alternative aux Antibiotiques Parentéraux

En raison de sa biodisponibilité élevée, la this compound pourrait être utilisée comme alternative orale aux traitements antibiotiques parentéraux prolongés {svg_8}.

Mécanisme D'action

Target of Action

Clindamycin Pentadecanoate primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Clindamycin Pentadecanoate inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Clindamycin Pentadecanoate’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

The major biochemical pathway affected by Clindamycin Pentadecanoate is the protein synthesis pathway of bacteria . By binding to the 50S ribosomal subunit, it disrupts protein synthesis, leading to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Result of Action

The result of Clindamycin Pentadecanoate’s action is the inhibition of bacterial growth and proliferation . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This makes it effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The efficacy and stability of Clindamycin Pentadecanoate can be influenced by environmental factors such as local bacterial resistance patterns . For instance, it can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; however, its usefulness depends on local resistance patterns .

Safety and Hazards

Orientations Futures

There is a pressing need to identify more efficacious treatments for drug-resistant infections . Future acne treatments largely focus on reducing inflammation by targeting cytokine pathways known to be upregulated in acne . The CASSETTE trial will inform the definitive S. aureus Network Adaptive Platform (SNAP) trial, which includes an adjunctive clindamycin domain and participants with non-severe disease .

Analyse Biochimique

Biochemical Properties

Clindamycin Pentadecanoate, like its parent compound Clindamycin, works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . It has been found to interact with a variety of proteins, including cell division protein FtsZ .

Cellular Effects

Clindamycin Pentadecanoate, through its parent compound Clindamycin, has a significant impact on various types of cells and cellular processes. By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of Clindamycin Pentadecanoate involves binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, inhibiting early chain elongation . This mechanism is thought to be due to Clindamycin’s three-dimensional structure, which closely resembles the 3D structure of the 50s ribosomal subunit .

Temporal Effects in Laboratory Settings

The phosphate salt of Clindamycin available as an injection dosage form is a prodrug, and its active metabolite is Clindamycin after the first pass metabolite . Clindamycin intravenous infusion attains the maximum concentration within a short duration of time .

Metabolic Pathways

Clindamycin Pentadecanoate is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Subcellular Localization

In terms of subcellular localization, one of the protein targets of Clindamycin derivatives, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments . This suggests that Clindamycin Pentadecanoate may also exert its antibacterial effects in these subcellular locations.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin Pentadecanoate involves the esterification of Clindamycin with Pentadecanoic acid.", "Starting Materials": [ "Clindamycin", "Pentadecanoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Clindamycin is dissolved in chloroform, and Pentadecanoic acid is dissolved in methanol.", "Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP) are added to the Clindamycin solution to activate the carboxylic acid group.", "The Pentadecanoic acid solution is then added to the activated Clindamycin solution, and the reaction mixture is stirred at room temperature for a few hours.", "Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "The reaction mixture is then filtered, and the filtrate is washed with hydrochloric acid, sodium hydroxide, and water.", "The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated to dryness to obtain Clindamycin Pentadecanoate as a white solid." ] } | |

Numéro CAS |

1123211-67-5 |

Formule moléculaire |

C33H61ClN2O6S |

Poids moléculaire |

649.4 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate |

InChI |

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1 |

Clé InChI |

YQVJBMURKHNOBB-VYUCIWTASA-N |

SMILES isomérique |

CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |

SMILES |

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)